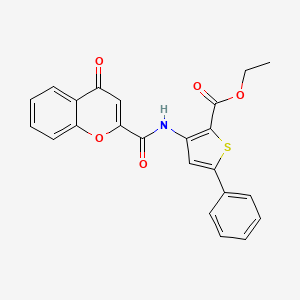

ethyl 3-(4-oxo-4H-chromene-2-amido)-5-phenylthiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(4-oxo-4H-chromene-2-amido)-5-phenylthiophene-2-carboxylate is a complex organic compound that features a chromene and thiophene moiety

Métodos De Preparación

The synthesis of ethyl 3-(4-oxo-4H-chromene-2-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromene and thiophene intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl chloroformate, amines, and various catalysts to facilitate the coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and large-scale reactors.

Análisis De Reacciones Químicas

Ethyl 3-(4-oxo-4H-chromene-2-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce ketone groups to alcohols.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Ethyl 3-(4-oxo-4H-chromene-2-amido)-5-phenylthiophene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a drug candidate due to its unique structural features.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of ethyl 3-(4-oxo-4H-chromene-2-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways and inhibition of specific enzymes.

Comparación Con Compuestos Similares

Ethyl 3-(4-oxo-4H-chromene-2-amido)-5-phenylthiophene-2-carboxylate can be compared with similar compounds such as:

- Ethyl 4,5-dimethyl-2-(7-methyl-4-oxo-4H-chromene-2-amido)thiophene-3-carboxylate

- Ethyl 2-(6,8-dimethyl-4-oxo-4H-chromene-2-amido)-4-(4-methylphenyl)thiophene-3-carboxylate These compounds share structural similarities but differ in their specific substituents, which can lead to differences in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Actividad Biológica

Ethyl 3-(4-oxo-4H-chromene-2-amido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological assessment, and structure-activity relationship (SAR) of this compound, highlighting its potential applications in antimicrobial and anticancer therapies.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Chromene Ring : This is achieved through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

- Amidation : The chromene derivative is reacted with an amine to introduce the amido group.

- Thiophene Ring Formation : Cyclization involving a dicarbonyl compound and a sulfur source introduces the thiophene ring.

- Esterification : The final step involves esterification of the carboxylic acid group with ethanol.

The molecular formula of this compound is C25H21NO5S with a molecular weight of 447.5 g/mol, indicating its complex structure.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The compound was tested against seven human pathogens using the agar well diffusion method, yielding promising results:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Salmonella typhimurium | 23.4 - 26.4 | 0.49 - 3.9 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 20.6 - 21.3 | 1.95 - 3.9 |

| Other Gram-negative bacteria | Varies | Varies |

The compound demonstrated superior activity compared to standard reference drugs, particularly against Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

Cytotoxicity

In cytotoxicity assays, this compound was evaluated against several human carcinoma cell lines, including:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 (Colon carcinoma) | 1.08 - 1.48 |

| HepG-2 (Liver carcinoma) | Comparable to doxorubicin |

| MCF-7 (Breast adenocarcinoma) | Less active than doxorubicin |

| A-549 (Lung adenocarcinoma) | Moderate activity |

The results indicate that while some derivatives exhibit strong inhibitory effects against specific cancer cell lines, others show less potency compared to established chemotherapeutics like doxorubicin.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications on the chromene and thiophene rings significantly influence biological activity. Electron-donating substituents were found to enhance antimicrobial efficacy, while certain structural configurations improved cytotoxicity against cancer cells.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance mechanisms. These studies suggest that the compound interacts effectively with key targets, which may explain its observed biological activities.

Propiedades

IUPAC Name |

ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO5S/c1-2-28-23(27)21-16(12-20(30-21)14-8-4-3-5-9-14)24-22(26)19-13-17(25)15-10-6-7-11-18(15)29-19/h3-13H,2H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENASDVESFVJFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.